molecular formula C6H11IO B095926 2-(Iodomethyl)-5-methyloxolane CAS No. 19056-49-6

2-(Iodomethyl)-5-methyloxolane

Cat. No.: B095926
CAS No.: 19056-49-6
M. Wt: 226.06 g/mol
InChI Key: UORBAIPDXXLMMX-UHFFFAOYSA-N
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Description

2-(Iodomethyl)-5-methyloxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. The presence of an iodomethyl group and a methyl group on the oxolane ring makes this compound particularly interesting for various chemical reactions and applications. The compound’s structure allows it to participate in a variety of synthetic transformations, making it valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Iodomethyl)-5-methyloxolane typically involves the iodination of a suitable precursor. One common method is the iodination of 5-methyloxolane using iodomethane in the presence of a strong base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Iodomethyl)-5-methyloxolane undergoes several types of chemical reactions, including:

    Oxidation: The iodomethyl group can be oxidized to form aldehydes or ketones.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) can be used under mild conditions.

Major Products

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted oxolanes depending on the nucleophile used.

Scientific Research Applications

2-(Iodomethyl)-5-methyloxolane has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.

    Industry: The compound is used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)-5-methyloxolane largely depends on the type of reaction it undergoes. For example, in substitution reactions, the iodomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In oxidation reactions, the iodomethyl group is converted into a carbonyl group through the loss of iodine and the addition of oxygen.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)-5-methyloxolane
  • 2-(Chloromethyl)-5-methyloxolane
  • 2-(Fluoromethyl)-5-methyloxolane

Uniqueness

2-(Iodomethyl)-5-methyloxolane is unique due to the presence of the iodomethyl group, which is a better leaving group compared to bromomethyl, chloromethyl, and fluoromethyl groups. This makes it more reactive in substitution reactions, allowing for a broader range of chemical transformations.

Properties

IUPAC Name

2-(iodomethyl)-5-methyloxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11IO/c1-5-2-3-6(4-7)8-5/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORBAIPDXXLMMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(O1)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10339813
Record name 2-(iodomethyl)-5-methyloxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19056-49-6
Record name 2-(iodomethyl)-5-methyloxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10339813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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